molecular formula C16H13ClN2O5 B11683024 Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate

Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate

Cat. No.: B11683024
M. Wt: 348.74 g/mol
InChI Key: HZQDWYMXWXCUDT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate typically involves the reaction of 2-chloro-5-nitrobenzoic acid with ethyl 2-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-amino-5-nitrobenzamido)benzoate
  • Ethyl 2-(2-chloro-5-aminobenzamido)benzoate
  • Ethyl 2-(2-bromo-5-nitrobenzamido)benzoate

Uniqueness

Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate is unique due to the presence of both chloro and nitro groups, which provide distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable compound in synthetic organic chemistry and various research applications .

Properties

Molecular Formula

C16H13ClN2O5

Molecular Weight

348.74 g/mol

IUPAC Name

ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C16H13ClN2O5/c1-2-24-16(21)11-5-3-4-6-14(11)18-15(20)12-9-10(19(22)23)7-8-13(12)17/h3-9H,2H2,1H3,(H,18,20)

InChI Key

HZQDWYMXWXCUDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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